molecular formula C12H15Cl2NO5S B587449 ent-Thiamphenicol-d3 CAS No. 1217723-41-5

ent-Thiamphenicol-d3

Cat. No.: B587449
CAS No.: 1217723-41-5
M. Wt: 359.2 g/mol
InChI Key: OTVAEFIXJLOWRX-SFUNZEOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled compounds like ent-Thiamphenicol-d3 typically involves the incorporation of deuterium atoms into the molecular structure. One reported method involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6, employing microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves the use of stable isotope labeling techniques to incorporate deuterium atoms into the molecular structure of ent-Thiamphenicol .

Chemical Reactions Analysis

Types of Reactions: ent-Thiamphenicol-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of various substituted derivatives of this compound.

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

1217723-41-5

Molecular Formula

C12H15Cl2NO5S

Molecular Weight

359.2 g/mol

IUPAC Name

2,2-dichloro-N-[(2R,3R)-1,1,2-trideuterio-1,3-dihydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i6D2,9D

InChI Key

OTVAEFIXJLOWRX-SFUNZEOWSA-N

Isomeric SMILES

[2H][C@]([C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])O)NC(=O)C(Cl)Cl

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Synonyms

2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3;  L-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-(methylsulfonyl)phenethyl]Acetamide-d3;  Thiamphenicol Epimer-d3;  Win 5063-3-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.